3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1-(4-methylbenzenesulfonyl)urea is a synthetic compound that has garnered attention in pharmaceutical research due to its potential as an inhibitor of specific mutant proteins, particularly the G12C mutant of KRAS. This compound belongs to a class of heterocyclic compounds and is characterized by its unique structural features that contribute to its biological activity.
The compound has been referenced in several patents and scientific literature, highlighting its significance in drug discovery and development. Notably, a recent patent (WO2024076674) describes its use as an inhibitor of the G12C mutant KRAS protein, indicating its therapeutic potential in oncology .
3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1-(4-methylbenzenesulfonyl)urea can be classified as:
The synthesis of 3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1-(4-methylbenzenesulfonyl)urea involves several key steps:
The synthesis may utilize various techniques such as:
Key structural data includes:
The compound can undergo various chemical reactions typical for urea derivatives and heterocycles:
These reactions are often monitored using techniques such as:
The mechanism of action for 3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1-(4-methylbenzenesulfonyl)urea primarily involves its interaction with mutant KRAS proteins.
Research indicates that compounds targeting KRAS G12C can significantly alter tumor dynamics in preclinical models .
Key physical properties include:
Relevant chemical properties include:
Analytical techniques such as mass spectrometry and infrared spectroscopy are employed to characterize these properties further.
3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1-(4-methylbenzenesulfonyl)urea has several promising applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4